molecular formula C17H22ClF2N3O3 B6999499 N-[3-chloro-4-[2-(dimethylamino)-2-oxoethoxy]phenyl]-4,4-difluoroazepane-1-carboxamide

N-[3-chloro-4-[2-(dimethylamino)-2-oxoethoxy]phenyl]-4,4-difluoroazepane-1-carboxamide

Cat. No.: B6999499
M. Wt: 389.8 g/mol
InChI Key: AQTRDZBTMSKIMK-UHFFFAOYSA-N
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Description

N-[3-chloro-4-[2-(dimethylamino)-2-oxoethoxy]phenyl]-4,4-difluoroazepane-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-substituted phenyl ring, a dimethylamino group, and a difluoroazepane moiety, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N-[3-chloro-4-[2-(dimethylamino)-2-oxoethoxy]phenyl]-4,4-difluoroazepane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClF2N3O3/c1-22(2)15(24)11-26-14-5-4-12(10-13(14)18)21-16(25)23-8-3-6-17(19,20)7-9-23/h4-5,10H,3,6-9,11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTRDZBTMSKIMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1=C(C=C(C=C1)NC(=O)N2CCCC(CC2)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClF2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-[2-(dimethylamino)-2-oxoethoxy]phenyl]-4,4-difluoroazepane-1-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the chloro-substituted phenyl ring, which undergoes a series of reactions to introduce the dimethylamino and oxoethoxy groups. The difluoroazepane moiety is then attached through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-4-[2-(dimethylamino)-2-oxoethoxy]phenyl]-4,4-difluoroazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[3-chloro-4-[2-(dimethylamino)-2-oxoethoxy]phenyl]-4,4-difluoroazepane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-chloro-4-[2-(dimethylamino)-2-oxoethoxy]phenyl]-4,4-difluoroazepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(dimethylamino)phenyl]-4,4-difluoroazepane-1-carboxamide
  • N-[3-chloro-4-(methoxy)phenyl]-4,4-difluoroazepane-1-carboxamide

Uniqueness

N-[3-chloro-4-[2-(dimethylamino)-2-oxoethoxy]phenyl]-4,4-difluoroazepane-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

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